5-methyl-4-(pyridin-3-yl)-1,3-thiazol-2-amine dihydrochloride
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Overview
Description
5-methyl-4-(pyridin-3-yl)-1,3-thiazol-2-amine dihydrochloride is a synthetic organic compound known for its diverse applications in scientific research, particularly in medicinal chemistry. This compound features a thiazole ring, a pyridine ring, and an amine group, making it a versatile molecule for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-(pyridin-3-yl)-1,3-thiazol-2-amine dihydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. For instance, 2-bromoacetophenone can react with thiourea under basic conditions to form the thiazole ring.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a Suzuki coupling reaction. This involves the reaction of a boronic acid derivative of pyridine with a halogenated thiazole intermediate in the presence of a palladium catalyst.
Amination: The introduction of the amine group can be achieved through a nucleophilic substitution reaction. The thiazole-pyridine intermediate can be treated with ammonia or an amine source under suitable conditions to introduce the amine group.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would follow similar steps but on a larger scale. Key considerations include optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and ensuring the purity of the final product through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the thiazole ring. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group. For example, it can react with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of N-alkylated thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-methyl-4-(pyridin-3-yl)-1,3-thiazol-2-amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise in the development of drugs for treating diseases such as cancer and bacterial infections.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-methyl-4-(pyridin-3-yl)-1,3-thiazol-2-amine dihydrochloride involves its interaction with specific molecular targets. The thiazole and pyridine rings allow it to bind to enzymes and receptors, potentially inhibiting their activity. This binding can disrupt biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(pyridin-3-yl)-1,3-thiazol-2-amine: Lacks the methyl group, which may affect its binding affinity and reactivity.
5-methyl-1,3-thiazol-2-amine: Lacks the pyridine ring, which may reduce its biological activity.
4-(pyridin-3-yl)-1,3-thiazol-2-amine hydrochloride: Similar but may have different solubility and stability properties.
Uniqueness
5-methyl-4-(pyridin-3-yl)-1,3-thiazol-2-amine dihydrochloride is unique due to the presence of both the methyl group and the pyridine ring, which enhance its chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
2770358-71-7 |
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Molecular Formula |
C9H11Cl2N3S |
Molecular Weight |
264.2 |
Purity |
95 |
Origin of Product |
United States |
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